Cas no 2138251-47-3 (Pyrimidine, 5-ethyl-4,6-difluoro-2-(trichloromethyl)-)

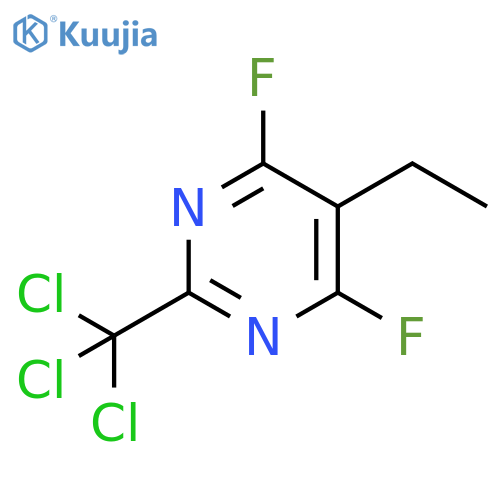

2138251-47-3 structure

商品名:Pyrimidine, 5-ethyl-4,6-difluoro-2-(trichloromethyl)-

CAS番号:2138251-47-3

MF:C7H5Cl3F2N2

メガワット:261.483805418015

CID:5294836

Pyrimidine, 5-ethyl-4,6-difluoro-2-(trichloromethyl)- 化学的及び物理的性質

名前と識別子

-

- Pyrimidine, 5-ethyl-4,6-difluoro-2-(trichloromethyl)-

-

- インチ: 1S/C7H5Cl3F2N2/c1-2-3-4(11)13-6(7(8,9)10)14-5(3)12/h2H2,1H3

- InChIKey: PBWMSZKEEMSDOP-UHFFFAOYSA-N

- ほほえんだ: C1(C(Cl)(Cl)Cl)=NC(F)=C(CC)C(F)=N1

Pyrimidine, 5-ethyl-4,6-difluoro-2-(trichloromethyl)- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-790376-5.0g |

5-ethyl-4,6-difluoro-2-(trichloromethyl)pyrimidine |

2138251-47-3 | 95.0% | 5.0g |

$3313.0 | 2025-02-22 | |

| Enamine | EN300-790376-2.5g |

5-ethyl-4,6-difluoro-2-(trichloromethyl)pyrimidine |

2138251-47-3 | 95.0% | 2.5g |

$2240.0 | 2025-02-22 | |

| Enamine | EN300-790376-0.25g |

5-ethyl-4,6-difluoro-2-(trichloromethyl)pyrimidine |

2138251-47-3 | 95.0% | 0.25g |

$1051.0 | 2025-02-22 | |

| Enamine | EN300-790376-10.0g |

5-ethyl-4,6-difluoro-2-(trichloromethyl)pyrimidine |

2138251-47-3 | 95.0% | 10.0g |

$4914.0 | 2025-02-22 | |

| Enamine | EN300-790376-0.05g |

5-ethyl-4,6-difluoro-2-(trichloromethyl)pyrimidine |

2138251-47-3 | 95.0% | 0.05g |

$959.0 | 2025-02-22 | |

| Enamine | EN300-790376-0.1g |

5-ethyl-4,6-difluoro-2-(trichloromethyl)pyrimidine |

2138251-47-3 | 95.0% | 0.1g |

$1005.0 | 2025-02-22 | |

| Enamine | EN300-790376-0.5g |

5-ethyl-4,6-difluoro-2-(trichloromethyl)pyrimidine |

2138251-47-3 | 95.0% | 0.5g |

$1097.0 | 2025-02-22 | |

| Enamine | EN300-790376-1.0g |

5-ethyl-4,6-difluoro-2-(trichloromethyl)pyrimidine |

2138251-47-3 | 95.0% | 1.0g |

$1142.0 | 2025-02-22 |

Pyrimidine, 5-ethyl-4,6-difluoro-2-(trichloromethyl)- 関連文献

-

Kenji Sakota,Markus Schütz,Matthias Schmies,Raphael Moritz,Aude Bouchet,Takamasa Ikeda,Yuuki Kouno,Hiroshi Sekiya,Otto Dopfer Phys. Chem. Chem. Phys., 2014,16, 3798-3806

-

Paweł Siudem,Jarosław Bukowicki,Iwona Wawer,Katarzyna Paradowska RSC Adv., 2020,10, 18082-18092

-

Xiao-Fei Li,Lingling Liu,Qing Yan,Qin-Kun Li,Yunxiang Wang,Mingsen Deng,Qi Qiu Phys. Chem. Chem. Phys., 2017,19, 2674-2678

2138251-47-3 (Pyrimidine, 5-ethyl-4,6-difluoro-2-(trichloromethyl)-) 関連製品

- 1443324-93-3(1-(2-propoxynaphthalen-1-yl)ethanol)

- 2171946-86-2(2-(5-cyclobutyl-1-propyl-1H-1,2,3-triazol-4-yl)ethan-1-amine)

- 2228911-53-1(4-(3-Aminoprop-1-en-2-yl)-2-chlorophenol)

- 1531087-60-1(1-(3,5-dichloropyridin-2-yl)prop-2-en-1-one)

- 2680691-12-5(tert-butyl N-(cyanomethyl)-N-(pyridin-2-yl)carbamate)

- 1934808-00-0(7-amino-2,3-dihydro-1H-indene-4-carboxylic acid)

- 1305322-92-2(2-(Cyclopropylmethoxy)-5-fluoropyridine)

- 1791433-96-9(8-Fluoro-2-phenylquinazolin-4(3H)-one)

- 1360958-63-9(6-Chloro-1H-benzo[d]imidazol-7-amine)

- 1228506-66-8(2-azido-N,N-diethylacetamide)

推奨される供給者

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量